5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride
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Description
5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride is a useful research compound. Its molecular formula is C7H15Cl2N5 and its molecular weight is 240.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been associated with the inhibition of alpha-synuclein (α-syn) aggregation, a protein that plays a crucial role in parkinson’s disease .
Mode of Action
Based on the behavior of similar compounds, it may interact with its targets to inhibit the aggregation of α-syn . This interaction could potentially lead to changes in the protein structure, preventing the formation of harmful aggregates.
Biochemical Pathways
In the context of parkinson’s disease, the inhibition of α-syn aggregation can affect the dopaminergic neurons in the substantia nigra pars compacta of the brain, which is a key pathway involved in this disease .
Result of Action
Similar compounds have shown the ability to prevent neurodegeneration produced by the neurotoxin mptp, affecting the levels of pd markers after the administration of the same neurotoxin .
Biochemical Analysis
Biochemical Properties
5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, which are crucial for regulating cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and influencing downstream signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions ultimately lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound can have beneficial effects, such as enhancing cognitive function or reducing inflammation. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound can also be influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence energy metabolism. The precise localization of this compound can determine its specific biochemical and cellular effects .
Properties
IUPAC Name |
5-piperidin-4-yl-1H-1,2,4-triazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.2ClH/c8-7-10-6(11-12-7)5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H3,8,10,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDSACAJWAKBII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NN2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.